molecular formula C9H12ClN3O3 B12800335 2',3'-Dideoxy-5-chlorocytidine CAS No. 124743-31-3

2',3'-Dideoxy-5-chlorocytidine

Katalognummer: B12800335
CAS-Nummer: 124743-31-3
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: SWZJKMLDTHNVKM-CAHLUQPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ddClCyt is a synthetic compound with significant applications in various scientific fields. It is known for its unique chemical properties and versatility, making it a valuable tool in research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ddClCyt involves multiple steps, starting with the preparation of the core structure. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, ddClCyt is produced using large-scale chemical reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

ddClCyt undergoes several types of chemical reactions, including:

    Oxidation: ddClCyt can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions of ddClCyt typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: ddClCyt can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

The reactions of ddClCyt are often carried out under controlled conditions, using specific reagents to achieve the desired transformations. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions might involve mild reducing agents.

Major Products Formed

The major products formed from the reactions of ddClCyt depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized forms of ddClCyt, while substitution reactions can produce a range of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

ddClCyt has a wide range of applications in scientific research, including:

    Chemistry: ddClCyt is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: In biological research, ddClCyt is employed to study cellular processes and molecular interactions.

    Medicine: ddClCyt has potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: ddClCyt is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.

Wirkmechanismus

The mechanism of action of ddClCyt involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and context in which ddClCyt is used.

Eigenschaften

CAS-Nummer

124743-31-3

Molekularformel

C9H12ClN3O3

Molekulargewicht

245.66 g/mol

IUPAC-Name

4-amino-5-chloro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12ClN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1

InChI-Schlüssel

SWZJKMLDTHNVKM-CAHLUQPWSA-N

Isomerische SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)Cl

Kanonische SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.